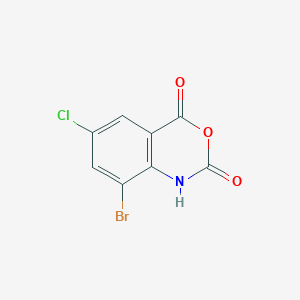

3-Bromo-5-chloroisatoic anhydride

Description

Contextualizing Isatoic Anhydride (B1165640) Scaffolds in Heterocyclic Chemistry

Isatoic anhydrides, formally known as 2H-3,1-benzoxazine-2,4(1H)-diones, represent a cornerstone class of intermediates in the field of organic synthesis. researchgate.net Their importance lies in their versatile reactivity, which allows them to serve as precursors for a wide array of nitrogen-containing heterocyclic compounds. researchgate.netosi.lv These scaffolds are integral to the synthesis of structures such as quinazolines, quinazolones, quinazolinediones, and benzodiazepines. osi.lv The utility of isatoic anhydrides stems from their physicochemical properties and their behavior in reactions, particularly their ability to undergo ring-opening with various nucleophiles and to eliminate carbon dioxide to generate highly reactive iminoketone intermediates. researchgate.net This reactivity has been extensively exploited in the industrial manufacturing of agrochemicals, paints, and fragrances. researchgate.net

Significance of Halogenated Isatoic Anhydrides: Focus on 3-Bromo-5-chloroisatoic Anhydride

The introduction of halogen atoms onto the isatoic anhydride framework significantly modifies the electronic properties of the ring, thereby influencing the reactivity and potential applications of the resulting heterocyclic products. Halogenated isatoic anhydrides are synthesized through processes such as the halogenation of unsubstituted isatoic anhydrides using elemental chlorine or bromine in the presence of chlorosulfonic acid. google.com

This compound is a prime example of a dihalogenated isatoic anhydride. Its structure incorporates both a bromine and a chlorine atom on the aromatic ring, which is expected to enhance its reactivity and confer unique properties to its derivatives. The presence of these halogens can provide additional sites for subsequent chemical modifications, further expanding its synthetic utility.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 8-bromo-6-chloro-2H-3,1-benzoxazine-2,4(1H)-dione |

| CAS Number | 122588-67-4 |

| Molecular Formula | C₈H₃BrClNO₃ |

| Molecular Weight | 276.47 g/mol |

| Purity | 95% |

| InChI Key | LFSGUGJOJUKVGE-UHFFFAOYSA-N |

| The data in this table is sourced from Sigma-Aldrich. sigmaaldrich.com |

Scope and Research Objectives for this compound

The primary research objective concerning this compound is to systematically investigate its synthetic pathways, spectroscopic characteristics, and reactivity profile. A key goal is to explore its potential as a versatile building block for the construction of novel and complex heterocyclic molecules. The dual halogen substitution offers a unique platform for developing new synthetic methodologies and for the targeted design of compounds with potentially valuable properties. Further research into this compound will likely focus on its application in multicomponent reactions and its utility in creating libraries of substituted heterocycles for various chemical and pharmaceutical research applications.

Structure

3D Structure

Propriétés

IUPAC Name |

8-bromo-6-chloro-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClNO3/c9-5-2-3(10)1-4-6(5)11-8(13)14-7(4)12/h1-2H,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFSGUGJOJUKVGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)OC(=O)N2)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 5 Chloroisatoic Anhydride

Established Synthetic Routes to Halogenated Isatoic Anhydrides

The synthesis of halogenated isatoic anhydrides, including 3-Bromo-5-chloroisatoic anhydride (B1165640), traditionally relies on a set of well-established chemical transformations. These methods involve the construction of the heterocyclic ring system from functionalized aromatic precursors.

Precursor Synthesis and Functionalization Strategies

The journey to 3-Bromo-5-chloroisatoic anhydride begins with appropriately substituted precursors. A common strategy involves the direct halogenation of isatoic anhydride itself. A patented process describes the halogenation of isatoic anhydride using elemental chlorine or bromine in the presence of chlorosulfonic acid. google.com This method can be adapted to introduce both bromine and chlorine atoms onto the aromatic ring, yielding di- and tri-halogenated products. google.com The reaction temperature is typically maintained between -10 °C and +100 °C. google.com

Another fundamental approach starts with substituted anthranilic acids. The cyclization of these precursors is a cornerstone in isatoic anhydride synthesis. guidechem.comresearchgate.net For this compound, this would necessitate starting with 3-bromo-5-chloroanthranilic acid.

Furthermore, isatin (B1672199) derivatives serve as viable precursors. researchgate.net The oxidation of a suitably substituted isatin, such as 3-bromo-5-chloroisatin, can yield the corresponding isatoic anhydride. researchgate.netpsu.edu The oxidation of isatins to isatoic anhydrides can be achieved using various oxidizing agents, including chromic acid, although greener alternatives are now preferred. psu.edu

The functionalization can also occur at the nitrogen atom of the isatoic anhydride ring system. N-alkylation and N-arylation have been reported, expanding the diversity of accessible derivatives. tezu.ernet.innih.gov

Cyclization Reactions for Isatoic Anhydride Core Formation

The formation of the 1,3-oxazine-2,4-dione ring, the core of isatoic anhydride, is accomplished through several key cyclization reactions.

One of the most traditional methods is the reaction of an anthranilic acid with phosgene (B1210022) or its derivatives, such as ethyl chloroformate. guidechem.compsu.eduorgsyn.org This reaction leads to the formation of the anhydride linkage. However, the high toxicity of phosgene has prompted the development of alternative methods. researchgate.netnih.gov

The reaction of phthalic anhydride derivatives with azides, such as trimethylsilyl (B98337) azide (B81097), provides another route to the isatoic anhydride core. guidechem.comresearchgate.net This method involves the insertion of a nitrogen atom into the anhydride ring. tsijournals.com

Palladium-catalyzed carbonylation of substituted anilines represents a more modern approach to constructing the isatoic anhydride skeleton. researchgate.netthieme-connect.com This method involves the reaction of an o-iodoaniline with carbon monoxide in the presence of a palladium catalyst. researchgate.net

A Brønsted acid-catalyzed (4+3) cyclization of N,N'-cyclic azomethine imines with isatoic anhydrides has also been reported, showcasing a novel approach to constructing complex heterocyclic frameworks from isatoic anhydrides. acs.org

Novel Approaches and Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have significantly influenced the development of synthetic methodologies for isatoic anhydrides, emphasizing the use of safer reagents, energy efficiency, and waste reduction. nih.govsphinxsai.com

Catalytic Systems in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, and the preparation of isatoic anhydrides is no exception. Palladium-catalyzed reactions, such as the carbonylation of o-iodoanilines, offer a powerful tool for the synthesis of isatoic anhydrides under relatively mild conditions. researchgate.netthieme-connect.com

The use of β-cyclodextrin as a catalyst in the synthesis of tryptanthrin (B1681603) derivatives from isatoic anhydrides in water highlights the potential of supramolecular catalysis in this area. rsc.org The cyclodextrin (B1172386) is believed to activate the isatoic anhydride for subsequent reaction. rsc.org

Brønsted acids have been shown to catalyze the (4+3) cyclization of isatoic anhydrides with N,N'-cyclic azomethine imines, demonstrating the utility of acid catalysis in expanding the reactivity of isatoic anhydrides. acs.org

Solvent-Free and Microwave-Assisted Synthetic Protocols

To minimize the environmental impact of organic solvents, solvent-free and microwave-assisted synthetic methods have been developed for the synthesis of isatoic anhydrides.

Microwave irradiation has been successfully employed to accelerate the synthesis of substituted isatoic anhydrides from carboxylic acid anhydrides and trimethylsilyl azide, often in solvent-free conditions using a solid support like basic alumina (B75360). tsijournals.com This technique can dramatically reduce reaction times and improve yields. tsijournals.comajrconline.orgrasayanjournal.co.in For instance, a microwave-assisted synthesis of isatoic anhydrides from carboxylic anhydrides and trimethylsilyl azide over basic alumina was completed in 5 minutes with excellent yields. tsijournals.com

The oxidation of isatins to isatoic anhydrides can also be performed under green conditions. The use of urea-hydrogen peroxide as an oxidizing agent, coupled with ultrasonic irradiation, provides an environmentally benign method for this transformation, significantly reducing reaction times compared to conventional methods. psu.edu

Optimization of Reaction Conditions for Enhanced Yield and Selectivity of this compound

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. This involves a systematic investigation of various reaction parameters.

For the direct halogenation of isatoic anhydride, the choice of halogenating agent, the molar ratio of reactants, the solvent (such as chlorosulfonic acid), and the reaction temperature are key variables to control the extent and regioselectivity of halogenation. google.com

In catalytic systems, such as palladium-catalyzed carbonylations, the selection of the palladium precursor, the ligand, the base, the solvent, and the reaction temperature and pressure are critical for achieving high catalytic efficiency and product yield. thieme-connect.com

For microwave-assisted syntheses, the optimization of microwave power and irradiation time is essential to ensure complete reaction without product decomposition. tsijournals.com The choice of a suitable solid support or solvent that couples efficiently with microwaves is also important. tsijournals.comrasayanjournal.co.in

The following table provides examples of reaction conditions and yields for the synthesis of various substituted isatoic anhydrides, illustrating the range of parameters that can be optimized.

| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |

| Carboxylic anhydride (4a) | Trimethylsilyl azide, basic alumina, microwave (540 W), 5 min | Isatoic anhydride (5a) | Excellent | tsijournals.com |

| Isatoic Anhydride | Thionyl chloride, DMF or pyridine, 60-80°C | 5-chloroIsatoic Anhydride | 83-95 | guidechem.com |

| Isatin | Urea-hydrogen peroxide, acetic acid/acetic anhydride, ultrasound, 20-135 min | Isatoic anhydride | Excellent | psu.edu |

| o-Iodoanilines | CO, Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 100°C | Substituted isatoic anhydrides | Good | thieme-connect.com |

| Isatoic anhydride | 4-chlorobenzyl chloride, DIPA, TBAB, N,N-dimethylacetamide, 30°C, 2h | N-(4-chlorobenzyl)isatoic anhydride | >88 | nih.gov |

This table is for illustrative purposes and shows yields for related isatoic anhydride syntheses, as specific yield data for this compound was not available in the search results.

Reactivity Profiles and Mechanistic Investigations of 3 Bromo 5 Chloroisatoic Anhydride

Decarboxylation Pathways and In Situ Generation of Reactive Intermediates

Isatoic anhydrides are known to undergo thermal or photolytic decarboxylation to generate highly reactive intermediates. This process is central to their utility in organic synthesis, providing access to otherwise difficult-to-prepare structures.

Formation of Imino Ketones from 3-Bromo-5-chloroisatoic Anhydride (B1165640)

The primary reactive intermediate generated from the decarboxylation of isatoic anhydrides is an imino ketone (a 2-aminobenzoyl cation equivalent). In the case of 3-bromo-5-chloroisatoic anhydride, thermal or photochemical induction would lead to the loss of carbon dioxide and the in situ formation of 2-amino-3-bromo-5-chlorobenzoyl cation, which exists as the highly reactive 6-bromo-4-chloro-2-imino-1,3-benzoxazin-4-one. This imino ketone is a powerful electrophile and can be trapped by various nucleophiles to afford a diverse range of heterocyclic and acyclic compounds. The general transformation is a key step in the synthesis of quinazolinones and other related fused heterocycles.

Influence of Halogen Substituents on Intermediate Stability and Reactivity

The presence of both a bromine and a chlorine atom on the aromatic ring of this compound is expected to significantly influence the stability and reactivity of the resulting imino ketone intermediate. The electron-withdrawing nature of the halogen substituents would increase the electrophilicity of the imino ketone, making it more susceptible to nucleophilic attack. This enhanced reactivity can be advantageous for reactions with weak nucleophiles. However, the steric bulk of the bromine atom at the 3-position may introduce some degree of steric hindrance, potentially influencing the regioselectivity of nucleophilic attack.

Nucleophilic Attack Reactions of this compound

The carbonyl groups of the anhydride moiety in this compound are susceptible to attack by a wide range of nucleophiles. These reactions can proceed via two main pathways: attack at the C2 carbonyl leading to ring-opening and the formation of 2-aminobenzoyl derivatives, or attack at the C4 carbonyl, which is less common.

Reactions with Nitrogen Nucleophiles (Amines, Hydrazines, Amidines)

Reactions of isatoic anhydrides with nitrogen-based nucleophiles are well-documented and form the basis for the synthesis of numerous nitrogen-containing heterocyles.

Amines: Primary and secondary amines are expected to react readily with this compound. The initial nucleophilic attack at the C2 carbonyl would lead to the formation of a 2-amino-3-bromo-5-chlorobenzamide derivative. Subsequent heating can induce cyclization to afford quinazolinones.

Hydrazines: The reaction with hydrazine (B178648) hydrate (B1144303) would likely yield the corresponding 2-amino-3-bromo-5-chlorobenzohydrazide. This intermediate can then be cyclized to form various heterocyclic systems, such as triazinones.

Amidines: Amidines can act as dinucleophiles, reacting with this compound to form substituted quinazolinones directly.

Table 1: Predicted Products from Reactions with Nitrogen Nucleophiles

| Nucleophile | Intermediate Product | Final Product (after potential cyclization) |

| Primary Amine (R-NH₂) | 2-Amino-3-bromo-5-chloro-N-alkylbenzamide | 3-Alkyl-6-bromo-8-chloroquinazolin-4(3H)-one |

| Hydrazine (H₂N-NH₂) | 2-Amino-3-bromo-5-chlorobenzohydrazide | 3-Amino-6-bromo-8-chloroquinazolin-4(3H)-one |

| Amidine (R-C(=NH)NH₂) | - | 2-Alkyl-6-bromo-8-chloroquinazolin-4(3H)-one |

Reactions with Oxygen Nucleophiles (Alcohols, Phenols)

Oxygen nucleophiles can also react with this compound, leading to the formation of ester derivatives.

Alcohols: In the presence of a base or under thermal conditions, alcohols are expected to attack the C2 carbonyl to yield the corresponding 2-amino-3-bromo-5-chlorobenzoate esters.

Phenols: Similarly, phenols would react to form the corresponding phenyl 2-amino-3-bromo-5-chlorobenzoate.

Table 2: Predicted Products from Reactions with Oxygen Nucleophiles

| Nucleophile | Product |

| Alcohol (R-OH) | Alkyl 2-amino-3-bromo-5-chlorobenzoate |

| Phenol (Ph-OH) | Phenyl 2-amino-3-bromo-5-chlorobenzoate |

Reactions with Carbon Nucleophiles (Enolates, Grignard Reagents)

The reactions of this compound with carbon-based nucleophiles are anticipated to provide pathways to novel carbon-carbon bond formations.

Enolates: The enolate of an active methylene (B1212753) compound could attack the C2 carbonyl, leading to the formation of a β-keto amide derivative of 2-amino-3-bromo-5-chlorobenzoic acid.

Grignard Reagents: The reaction with Grignard reagents is expected to be complex. The highly reactive organometallic reagent could potentially attack both carbonyl groups. A controlled reaction might lead to the formation of a 2-amino-3-bromo-5-chlorophenyl ketone derivative after rearrangement and loss of carbon dioxide.

Table 3: Predicted Products from Reactions with Carbon Nucleophiles

| Nucleophile | Potential Product |

| Enolate (e.g., of diethyl malonate) | Diethyl 2-((2-amino-3-bromo-5-chlorobenzoyl)amino)malonate |

| Grignard Reagent (R-MgX) | 2-Amino-3-bromo-5-chlorophenyl alkyl ketone |

Electrophilic Aromatic Substitution Patterns on the this compound Core

Detailed experimental studies on the electrophilic aromatic substitution of this compound are not extensively reported in publicly available literature. However, the substitution pattern can be predicted based on the directing effects of the existing substituents on the benzene (B151609) ring.

The key to understanding the electrophilic substitution pattern lies in the influence of the halogen atoms:

Bromo (Br) and Chloro (Cl) Substituents: Both bromine and chlorine are deactivating groups due to their inductive electron-withdrawing effect (-I). However, they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance (+M effect), which stabilizes the arenium ion intermediate when the electrophile attacks the ortho or para positions.

In this compound, the aromatic ring has two available positions for substitution: C5 and C7.

The bromine is at position 3 (relative to the anhydride functional group, corresponding to position 8 in the IUPAC name).

The chlorine is at position 5 (corresponding to position 6 in the IUPAC name).

Considering the positions on the benzene ring of the parent isatoic anhydride:

Position 5 is para to the nitrogen and meta to the carbonyl carbon.

Position 7 is ortho to the nitrogen and meta to the other carbonyl carbon.

The directing effects of the halogen substituents would further influence the regioselectivity. The positions ortho and para to the halogens are already substituted or are part of the fused ring system. Therefore, any further substitution on the aromatic core is sterically and electronically disfavored. It is more likely that reactions will occur at the nitrogen atom or involve the opening of the anhydride ring.

Multi-Component Reactions (MCRs) Involving this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.net Isatoic anhydrides are valuable building blocks in MCRs for the synthesis of various nitrogen-containing heterocycles. While specific examples utilizing this compound are not prevalent in the literature, its reactivity can be inferred from known MCRs of other substituted isatoic anhydrides.

A common application of isatoic anhydrides in MCRs is the synthesis of quinazolinone derivatives. A well-established three-component reaction involves an isatoic anhydride, an aldehyde, and an amine or ammonium (B1175870) salt. researchgate.netresearchgate.net

In a typical reaction, the isatoic anhydride reacts with an amine, leading to the opening of the anhydride ring to form a 2-aminobenzamide (B116534) intermediate. This intermediate then condenses with an aldehyde to form a Schiff base, which subsequently undergoes intramolecular cyclization and dehydration to yield a 2,3-dihydroquinazolin-4(1H)-one.

It is anticipated that this compound would undergo a similar reaction pathway. The presence of the electron-withdrawing bromo and chloro groups could potentially enhance the electrophilicity of the carbonyl carbons, possibly influencing the reaction rate.

Table 1: General Scheme for Three-Component Synthesis of Quinazolinones

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| Isatoic Anhydride | Aldehyde | Amine/Ammonium Salt | 2,3-Dihydroquinazolin-4(1H)-one |

The efficiency and selectivity of MCRs involving isatoic anhydrides can often be improved by the use of catalysts. Both acid and base catalysts, as well as transition metal catalysts, have been employed. For instance, indium(III) chloride has been reported as an efficient catalyst for the one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones from isatoic anhydride, an aldehyde, and ammonium chloride. researchgate.net

Given the general utility of catalysts in these transformations, it is plausible that catalyst-mediated MCRs involving this compound would also be feasible. The choice of catalyst could be crucial in overcoming any potential deactivation of the system by the halogen substituents and in controlling the regioselectivity of the products. The development of such catalytic systems would be a valuable area of research for expanding the synthetic utility of this halogenated building block.

Information regarding the chemical compound "this compound" is not available in the public domain.

Following a comprehensive search for scientific literature and data, it has been determined that there is no available information regarding the applications of the specific chemical compound "this compound" in the synthesis of complex molecules as outlined in the user's request.

While extensive research exists on the use of isatoic anhydride and its various other derivatives for the synthesis of quinazolines, quinazolinones, and other heterocyclic systems, no specific studies, research findings, or data tables could be found that utilize "this compound" as a starting material or intermediate.

The provided outline, including the synthesis of quinazoline (B50416) and quinazolinone derivatives, the formation of other heterocyclic systems such as benzoxazinones, benzoxazoles, indoles, and quinolines, is well-documented for the general class of isatoic anhydrides. However, the specific substitution pattern of a bromo group at the 3-position and a chloro group at the 5-position of the isatoic anhydride ring does not appear in the currently accessible scientific literature for these synthetic applications.

Therefore, it is not possible to generate a scientifically accurate and informative article that strictly adheres to the provided outline and focuses solely on "this compound." Any attempt to do so would involve speculation or extrapolation from related but distinct chemical entities, which would not meet the required standards of scientific accuracy.

Applications of 3 Bromo 5 Chloroisatoic Anhydride in the Synthesis of Complex Molecules

Formation of Other Heterocyclic Systems from 3-Bromo-5-chloroisatoic Anhydride (B1165640)

Imidazo[1,2-a]quinazolines and Fused Heterocycles

In the context of imidazo[1,2-a]quinazolines, a plausible synthetic route would involve the reaction of 3-Bromo-5-chloroisatoic anhydride with a 2-aminoimidazole derivative. The initial step would be the nucleophilic attack of the exocyclic amino group of the imidazole (B134444) onto one of the carbonyl groups of the anhydride, leading to the opening of the oxazinone ring and the formation of an N-acylanthranilamide intermediate. Subsequent intramolecular cyclization, often promoted by heat or acid catalysis, would then yield the desired fused imidazo[1,2-a]quinazoline core, bearing the bromo and chloro substituents on the quinazoline (B50416) ring.

The synthesis of other fused heterocycles can be envisioned through similar strategies by reacting this compound with various bifunctional nucleophiles. For instance, reaction with hydrazines could lead to triazinoquinazolines, while reaction with hydroxylamines could yield oxazinoquinazolines. The presence of the halogen atoms on the aromatic ring of the isatoic anhydride is anticipated to influence the electronic properties of the resulting fused heterocyclic systems, potentially impacting their biological activity or material properties.

Precursor in Fine Chemical Synthesis and Materials Science

The utility of this compound extends beyond the synthesis of fused heterocycles, positioning it as a key intermediate in the broader fields of fine chemical synthesis and materials science.

Role in the Synthesis of Advanced Organic Intermediates

This compound serves as a precursor to a variety of advanced organic intermediates, primarily through the generation of substituted anthranilic acid derivatives. The anhydride can be readily hydrolyzed or reacted with alcohols to yield the corresponding 2-amino-3-bromo-5-chlorobenzoic acid or its esters. These anthranilate derivatives are valuable synthons in their own right.

For example, the amino group can be diazotized and replaced with a wide range of other functional groups, while the carboxylic acid can be converted to amides, esters, or other carbonyl derivatives. The bromo and chloro substituents can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse carbon-based fragments. This versatility enables the synthesis of a wide array of highly functionalized aromatic compounds that are key intermediates in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.

A search of chemical databases reveals the existence of this compound, identified by its IUPAC name, 8-bromo-6-chloro-2H-3,1-benzoxazine-2,4(1H)-dione. sigmaaldrich.com Its molecular formula is C8H3BrClNO3. uni.lu

Integration into Polymer and Supramolecular Architectures

The bifunctional nature of this compound, combined with the presence of halogen atoms, makes it an intriguing monomer for the development of novel polymers and supramolecular structures. The anhydride functionality can be exploited for polymerization reactions. For instance, reaction with diamines would lead to the formation of polyamides containing the halogenated aromatic moiety. The properties of these polymers, such as their thermal stability, solubility, and flame retardancy, would be influenced by the presence of the bromo and chloro substituents.

Advanced Spectroscopic and Analytical Methodologies for 3 Bromo 5 Chloroisatoic Anhydride and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H and ¹³C NMR Chemical Shift Analysis

The analysis of ¹H and ¹³C NMR spectra begins with the chemical shifts (δ), which are indicative of the electronic environment of each nucleus. For 3-bromo-5-chloroisatoic anhydride (B1165640), the aromatic protons and carbons are influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the anhydride functionality.

In the ¹H NMR spectrum, the protons on the aromatic ring would exhibit distinct signals. Based on the substituent effects in similar aromatic systems, the proton at the C6 position, being flanked by two electron-withdrawing groups (bromo and the anhydride's nitrogen), would be expected to appear at the lowest field (highest ppm value). The remaining two aromatic protons would appear at higher fields, with their precise shifts determined by the combined inductive and resonance effects of the substituents. The N-H proton of the anhydride ring typically appears as a broad singlet at a significantly downfield chemical shift, often above 10 ppm.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbons of the anhydride group are characteristically found at very low field, typically in the range of 160-170 ppm. The aromatic carbons directly bonded to the electronegative bromine and chlorine atoms would also be significantly shifted. The remaining carbon signals would be distributed according to the electronic effects of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Bromo-5-chloroisatoic anhydride

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~165 |

| C4 | - | ~162 |

| C4a | - | ~140 |

| C5 | - | ~128 |

| C6 | ~8.1 | ~135 |

| C7 | ~7.8 | ~125 |

| C8 | - | ~118 |

| C8a | - | ~115 |

| N1-H | ~11.5 (broad) | - |

Note: These are predicted values based on known substituent effects and data from analogous compounds. Actual experimental values may vary.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

While 1D NMR provides information about the types of protons and carbons present, 2D NMR experiments are crucial for assembling the molecular puzzle by revealing the connectivity between them.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms (vicinal coupling). In this compound, COSY would show correlations between the adjacent aromatic protons, allowing for their unambiguous assignment. For example, the proton at C6 would show a correlation to the proton at C7.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. spectrabase.com This is an essential step in assigning the carbon signals. Each aromatic proton signal in the ¹H spectrum would correlate to a specific carbon signal in the ¹³C spectrum, confirming the C-H bonds.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry can measure the mass of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of a compound. For this compound (C₈H₃BrClNO₃), HRMS would be able to distinguish its exact mass from other compounds that might have the same nominal mass. The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster for the molecular ion, further confirming the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry involves the selection of a specific ion (often the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and allows for detailed structural elucidation. The fragmentation of this compound would likely proceed through characteristic pathways for isatoic anhydrides and halogenated aromatic compounds. researchgate.netlibretexts.org

Key fragmentation pathways would likely include:

Loss of CO₂: A common fragmentation for isatoic anhydrides, leading to the formation of a benzynone intermediate.

Loss of CO: Subsequent loss of carbon monoxide from fragment ions.

Cleavage of the anhydride ring: Leading to various smaller charged fragments.

Loss of Br or Cl atoms: Fragmentation involving the halogen substituents.

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

| [M-CO₂]⁺ | Molecular ion after loss of carbon dioxide |

| [M-CO₂-CO]⁺ | Subsequent loss of carbon monoxide |

| [M-Br]⁺ | Loss of a bromine radical |

| [M-Cl]⁺ | Loss of a chlorine radical |

Note: The presence of bromine and chlorine isotopes will result in characteristic isotopic patterns for fragments containing these atoms.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would be dominated by the characteristic absorptions of the cyclic anhydride and the substituted aromatic ring.

Carbonyl (C=O) Stretching: Acid anhydrides exhibit two distinct carbonyl stretching bands due to symmetric and asymmetric stretching modes. For cyclic anhydrides, these typically appear at high wavenumbers, often around 1850-1800 cm⁻¹ and 1780-1740 cm⁻¹. spectroscopyonline.comlibretexts.org

N-H Stretching: The N-H group of the anhydride would show a stretching vibration, typically in the region of 3300-3100 cm⁻¹.

C-O Stretching: The C-O bonds within the anhydride ring will also have characteristic stretching vibrations.

Aromatic C-H and C=C Stretching: The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

C-Br and C-Cl Stretching: The carbon-halogen bonds will have stretching vibrations at lower frequencies, typically in the fingerprint region below 1000 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| Asymmetric C=O Stretch | ~1830 |

| Symmetric C=O Stretch | ~1760 |

| N-H Stretch | ~3200 |

| Aromatic C=C Stretch | 1600-1450 |

| C-O Stretch | 1300-1000 |

| C-Cl Stretch | ~800-600 |

| C-Br Stretch | ~700-500 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids. While specific crystallographic data for this compound is not widely published, a comprehensive analysis of the closely related 5-chloroisatoic anhydride provides significant insights into the anticipated solid-state structure.

The crystal structure of 5-chloroisatoic anhydride has been determined to be in the noncentrosymmetric space group Pna2₁, with one molecule per asymmetric unit. iucr.org Its structure is organized into a three-dimensional network through a variety of intermolecular interactions. Key among these are N—H⋯O hydrogen bonds and π–π stacking interactions, which form one-dimensional helical arrangements. These helices are further interconnected into monolayers by weaker C—H⋯O and lone pair–π interactions. The packing of these monolayers is dictated by C—Cl⋯π interactions, as well as C—H⋯Cl and Cl⋯Cl contacts. iucr.org

A comparative analysis of the unit cell parameters and bond lengths and angles of this compound with those of 5-chloroisatoic anhydride would be highly informative. The larger size and different electronic properties of the bromine atom compared to the hydrogen atom it replaces would likely lead to distinct changes in the crystal lattice.

Table 1: Crystallographic Data Comparison of Isatoic Anhydride Derivatives

| Parameter | 5-chloroisatoic anhydride iucr.org | This compound (Predicted) |

| Crystal System | Orthorhombic | Likely Orthorhombic or Monoclinic |

| Space Group | Pna2₁ | To be determined |

| a (Å) | 14.1351 (4) | To be determined |

| b (Å) | 15.0189 (4) | To be determined |

| c (Å) | 3.8408 (1) | To be determined |

| α (°) | 90 | To be determined |

| β (°) | 90 | To be determined |

| γ (°) | 90 | To be determined |

| Volume (ų) | 815.42 (4) | To be determined |

| Z | 4 | To be determined |

| Key Intermolecular Forces | N-H···O, π-π, C-H···O, C-Cl···π | N-H···O, π-π, C-H···O, C-Cl···π, C-Br···X |

This table presents published data for 5-chloroisatoic anhydride and predictive considerations for this compound based on chemical similarities.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are essential for determining the purity of this compound and for separating it from starting materials, byproducts, and subsequent reaction products.

HPLC is a primary tool for the analysis of non-volatile and thermally sensitive compounds like isatoic anhydrides. It is frequently used to assess the purity of commercially available isatoic anhydride derivatives. For instance, the purity of 5-chloroisatoic anhydride is often reported as ≥98.0% as determined by HPLC. avantorsciences.com

For this compound, a reversed-phase HPLC method would be the most common approach. This would typically involve a C18 or a phenyl-hexyl stationary phase, which can provide differential retention based on the hydrophobicity and π-electron density of the analyte and any impurities. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape.

The separation of halogenated isomers can be challenging, but achievable with careful method development. The position of the bromine and chlorine atoms on the aromatic ring of this compound will influence its retention time compared to other isomers. For instance, isomers with different halogen positions will have slightly different polarities and interactions with the stationary phase.

Table 2: General HPLC Method Parameters for Halogenated Isatoic Anhydrides

| Parameter | Typical Conditions |

| Column | C18, Phenyl-Hexyl, or F5 (Pentafluorophenyl) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Additives | 0.1% Formic Acid or 0.05% Trifluoroacetic Acid |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis (typically 254 nm and other wavelengths based on chromophore) |

| Temperature | Ambient or controlled (e.g., 30-40 °C) |

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. The direct analysis of isatoic anhydrides by GC-MS can be complicated by their thermal lability, as they can decarboxylate at elevated temperatures. wikipedia.org This decomposition can occur in the hot GC inlet, leading to the detection of the degradation products rather than the intact molecule.

However, with careful optimization of the GC inlet temperature and a rapid temperature ramp, it may be possible to analyze this compound directly. Alternatively, derivatization to a more thermally stable analogue could be employed.

The mass spectrum of this compound would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in approximately a 3:1 ratio).

Key fragmentation pathways would likely involve the loss of CO₂, CO, and the halogen atoms. The exact fragmentation pattern would be instrumental in confirming the structure and identifying related impurities.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z (for ⁷⁹Br and ³⁵Cl) | Notes |

| [M]⁺ | 275 | Molecular ion with a characteristic isotopic pattern for Br and Cl. |

| [M-CO₂]⁺ | 231 | Loss of carbon dioxide. |

| [M-CO₂-CO]⁺ | 203 | Subsequent loss of carbon monoxide. |

| [M-Br]⁺ | 196 | Loss of the bromine radical. |

| [M-Cl]⁺ | 240 | Loss of the chlorine radical. |

The m/z values are based on the most abundant isotopes and are predictive. The full mass spectrum would show a complex isotopic distribution.

Computational and Theoretical Chemistry Studies on 3 Bromo 5 Chloroisatoic Anhydride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 3-bromo-5-chloroisatoic anhydride (B1165640). These methods can elucidate its electronic structure, which in turn governs its reactivity.

Density Functional Theory (DFT) for Molecular Orbital Analysis

Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules. For 3-bromo-5-chloroisatoic anhydride, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d), would be employed to optimize the molecule's geometry to its lowest energy state. Following geometry optimization, frequency calculations are typically performed to confirm that the structure corresponds to a true minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

This analysis would provide key insights into the distribution of electron density and the nature of the chemical bonds within the molecule. The resulting molecular orbital (MO) diagram would reveal the energetic ordering and spatial distribution of the orbitals, which are crucial for predicting chemical behavior.

Calculation of Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. youtube.comwikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. youtube.comwikipedia.org

For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the heteroatoms, while the LUMO would likely be distributed over the electron-deficient carbonyl groups of the anhydride moiety. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter; a smaller gap generally indicates higher reactivity. Computational software can visualize these orbitals, providing a qualitative understanding of where electrophilic and nucleophilic attacks are most likely to occur.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 5.4 |

Note: These values are illustrative and would need to be determined by actual DFT calculations.

Reaction Pathway Elucidation and Transition State Analysis

Computational methods can map out the energetic landscape of chemical reactions, identifying the most favorable pathways and the structures of transient intermediates and transition states.

Energetic Profiles of Decarboxylation and Nucleophilic Addition

Isatoic anhydrides are known to undergo decarboxylation to form reactive benzynes or can be attacked by nucleophiles. Theoretical studies can model these reaction pathways. For the decarboxylation of this compound, calculations would involve locating the transition state for the concerted or stepwise loss of carbon dioxide. The activation energy for this process can be calculated as the energy difference between the reactant and the transition state.

Similarly, the reaction with a nucleophile, such as an amine, can be modeled. The energetic profile would show the formation of an initial complex, the transition state for the nucleophilic attack on one of the carbonyl carbons, and the subsequent intermediates leading to the final ring-opened product. Comparing the activation energies for competing pathways can predict the major product of a reaction.

Solvent Effects on Reaction Mechanisms

Reactions are rarely performed in the gas phase; therefore, considering the effect of the solvent is crucial for accurate predictions. Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be incorporated into DFT calculations to simulate the bulk electrostatic effects of a solvent. These models can significantly alter the calculated energetic profiles of reactions, especially those involving charged intermediates or transition states. For instance, a polar solvent would be expected to stabilize charged species, potentially lowering the activation energy of a reaction pathway that proceeds through an ionic mechanism.

Molecular Modeling and Docking Studies in Enzyme Active Sites (Focus on methodological development)

While specific enzyme targets for this compound are not established in the literature, the methodology for such an investigation is well-defined. If this compound were being investigated as a potential enzyme inhibitor, molecular docking simulations would be a key first step.

This process involves computationally placing the molecule (the ligand) into the active site of a target protein (the receptor) in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, predicting the most likely binding mode. These studies can identify key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and the amino acid residues of the active site. This information is invaluable for the rational design of more potent and selective inhibitors. The development of more accurate scoring functions and more efficient search algorithms is an ongoing area of research in this field.

QSAR (Quantitative Structure-Activity Relationship) Methodologies for Library Design (Focus on methodology)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology used to establish a mathematical relationship between the structural properties of a series of compounds and their biological activities. This approach is instrumental in the design of chemical libraries, enabling the prediction of the activity of novel compounds and the prioritization of candidates for synthesis and testing. For a library of molecules derived from the this compound scaffold, a systematic QSAR study would be pivotal in identifying key structural features that govern their desired biological effect.

The development of a robust QSAR model involves several key stages: the careful selection and preparation of a dataset, the calculation of relevant molecular descriptors, the generation of a statistically significant model, and rigorous validation of its predictive power.

Dataset Selection and Preparation

The initial and one of the most critical steps in QSAR modeling is the compilation of a dataset of molecules with their corresponding biological activities. For a library based on this compound, this would involve synthesizing a series of derivatives and evaluating their biological activity (e.g., IC50 values). The dataset should be structurally diverse and span a wide range of activity values to ensure the resulting model is robust and has a broad applicability domain. The dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive performance on external data.

Molecular Descriptor Calculation

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors can be categorized based on their dimensionality:

1D Descriptors: These are derived from the chemical formula and include properties like molecular weight, atom counts, and bond counts.

2D Descriptors: These are calculated from the 2D representation of the molecule and describe its topology and connectivity. Examples include molecular connectivity indices and shape indices.

3D Descriptors: These are derived from the 3D conformation of the molecule and encompass steric and electronic properties. Examples include molecular volume, surface area, and dipole moment.

For a library of this compound derivatives, a variety of descriptors would be calculated to capture the influence of different substituents on the molecule's activity.

A hypothetical set of descriptors for a series of this compound derivatives and their corresponding biological activities are presented in the table below.

| Compound ID | Molecular Weight ( g/mol ) | LogP | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors | Biological Activity (IC50, µM) |

| BCA-001 | 292.5 | 2.8 | 1 | 3 | 15.2 |

| BCA-002 | 350.6 | 3.5 | 2 | 4 | 8.5 |

| BCA-003 | 310.2 | 2.1 | 1 | 3 | 25.1 |

| BCA-004 | 412.8 | 4.2 | 1 | 5 | 2.3 |

| BCA-005 | 334.7 | 3.1 | 2 | 4 | 11.8 |

QSAR Model Development

Once the descriptors have been calculated, a mathematical model is developed to correlate them with the biological activity. Various statistical methods can be employed for this purpose:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of molecular descriptors. It is one of the simplest and most interpretable QSAR methods.

Partial Least Squares (PLS): PLS is a regression technique that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.

Machine Learning Methods: More advanced techniques like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between structure and activity.

The goal is to develop a model with high statistical significance, typically evaluated by parameters such as the coefficient of determination (R²).

Model Validation

The validation of a QSAR model is crucial to ensure its reliability and predictive accuracy. This is achieved through several methods:

Internal Validation: Techniques like cross-validation (e.g., leave-one-out) are used to assess the robustness of the model using the training set data. A high cross-validated R² (Q²) value indicates a stable and reliable model.

External Validation: The predictive power of the model is evaluated using the independent test set of compounds that were not used in model development. A high predictive R² (R²_pred) for the test set confirms the model's ability to generalize to new molecules.

A summary of statistical parameters for a hypothetical QSAR model is presented in the table below.

| Statistical Parameter | Value | Description |

| R² | 0.85 | Coefficient of determination for the training set |

| Q² | 0.72 | Cross-validated coefficient of determination |

| R²_pred | 0.81 | Predictive R² for the external test set |

Application in Library Design

A validated QSAR model for a series of this compound derivatives can be a powerful tool for designing a focused library. The model can be used to:

Predict the activity of virtual compounds: Before undertaking their synthesis, the model can predict the biological activity of a large number of virtual derivatives of this compound.

Identify key structural features: The model can elucidate which molecular properties (e.g., hydrophobicity, steric bulk, electronic properties) are most important for activity, guiding the selection of substituents to include in the library.

Prioritize compounds for synthesis: By screening a virtual library, compounds with the highest predicted activity can be prioritized for synthesis and biological evaluation, thereby saving time and resources.

For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide visual representations of the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. This information is invaluable for the rational design of new, more potent analogs.

Conclusion and Future Perspectives in 3 Bromo 5 Chloroisatoic Anhydride Research

Summary of Key Academic Contributions

3-Bromo-5-chloroisatoic anhydride (B1165640), a halogenated derivative of isatoic anhydride, has emerged as a significant building block in synthetic organic and medicinal chemistry. Its academic contributions are primarily centered on its role as a versatile precursor for the synthesis of a variety of heterocyclic compounds. Isatoic anhydrides, in general, are widely used as intermediates in organic synthesis. google.com They serve as expedient starting materials for producing N-substituted heterocyclic compounds like quinazolinones, anthranilamides, and benzodiazepinediones. acs.orgnih.gov

The core utility of 3-bromo-5-chloroisatoic anhydride lies in its reactive nature, which allows for straightforward ring-opening and subsequent cyclization reactions with various nucleophiles. This reactivity is the foundation for its application in constructing complex molecular architectures. Research has demonstrated that isatoic anhydride and its derivatives are valuable for creating dyes, pigments, and for functionalizing target materials. acs.orgnih.gov Specifically, the presence of the bromo and chloro substituents on the aromatic ring of this compound provides chemists with valuable handles to further modify the resulting molecules, influencing their biological activity and physical properties.

A significant portion of the research on isatoic anhydrides is dedicated to their conversion into quinazoline (B50416) and quinazolinone structures. nih.gov These scaffolds are present in numerous pharmaceutical agents and natural products, highlighting the importance of isatoic anhydride derivatives as key intermediates. nih.gov

Unexplored Reactivity and Synthetic Opportunities

While the reactions of isatoic anhydrides with common nucleophiles are well-documented, the specific reactivity profile of this compound presents opportunities for further exploration. The electronic effects of the bromine and chlorine atoms can influence the regioselectivity of nucleophilic attack and the stability of reaction intermediates, potentially leading to novel reaction pathways that are less common for unsubstituted isatoic anhydride.

Future investigations could focus on several areas:

Selective Functionalization: Developing methods for the selective reaction at either the bromine or chlorine position would significantly enhance the synthetic utility of this compound. This could involve transition-metal-catalyzed cross-coupling reactions that are chemoselective for one halogen over the other.

Novel Ring-Opening Reactions: Exploring reactions with a broader range of complex nucleophiles could lead to the discovery of new types of heterocyclic systems. The reaction of isatoic anhydrides with various nucleophiles is a known area of study, but the unique substitution pattern of this compound may yield unexpected products. acs.org

Photochemical and Electrochemical Reactions: The influence of the halogen substituents on the photophysical and electrochemical properties of the molecule is largely unexplored. Investigating its behavior under photochemical or electrochemical conditions could unlock new reactivity patterns and synthetic transformations.

A breakthrough methodology for N-benzylation of isatoic anhydride using diisopropylamine (B44863) and tetrabutylammonium (B224687) bromide has been developed, which provides excellent yields and avoids byproducts. acs.orgnih.gov This suggests that exploring alternative catalytic systems for reactions involving this compound could be a fruitful area of research.

Potential for Novel Derivative Development

The true potential of this compound lies in its capacity as a scaffold for developing novel derivatives with potentially valuable biological activities. Isatoic anhydride derivatives are known to be precursors for a wide array of potent compounds. acs.orgnih.gov

Key areas for derivative development include:

Quinazolinone Analogs: As many quinazolinone-containing molecules exhibit a range of biological activities, using this compound to synthesize new, halogenated quinazolinones is a promising avenue. nih.gov These new analogs could be screened for various therapeutic applications.

Benzodiazepine (B76468) Derivatives: N-substituted isatoic anhydrides are precursors to benzodiazepinediones, a class of compounds known for their pharmacological importance. acs.orgnih.gov The synthesis of novel benzodiazepine structures from this compound could lead to new central nervous system agents.

Anthranilamide Libraries: The reaction of isatoic anhydrides with amines to form anthranilamides is a fundamental transformation. Creating libraries of diverse anthranilamides from this compound for high-throughput screening could accelerate the discovery of new bioactive molecules.

The development of new synthetic methods, such as a one-pot synthesis of substituted quinazolin-diones from isatin (B1672199), provides a flexible and scalable approach to generate a wide variety of derivatives with medicinal uses. nih.gov Applying such innovative methods to this compound could significantly expand the accessible chemical space for drug discovery.

Integration into Emerging Fields of Chemical Synthesis

The integration of this compound into emerging fields of chemical synthesis could lead to more efficient, sustainable, and scalable processes for generating valuable molecules.

Flow Chemistry: Flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. researchgate.net The synthesis of derivatives from this compound could be adapted to continuous flow reactors, potentially reducing reaction times and improving product yields and purity. organic-chemistry.org The use of flow chemistry is particularly beneficial for photocatalytic reactions, as it allows for efficient irradiation of the reaction mixture. organic-chemistry.orgnih.gov

Photoredox Catalysis: This rapidly developing field uses light to drive chemical reactions via single-electron transfer pathways. mdpi.com The halogen atoms on this compound could serve as reactive sites for radical-based transformations under photoredox conditions. This could enable novel C-H functionalization or cross-coupling reactions that are not accessible through traditional thermal methods. unipr.it The combination of photocatalysis with flow chemistry has been shown to be a powerful tool for organic synthesis. nih.gov

Diversity-Oriented Synthesis (DOS): The goal of DOS is to efficiently generate structurally diverse small molecules for biological screening. The reactive nature of this compound makes it an excellent starting point for DOS campaigns. By systematically reacting it with a diverse set of building blocks under various reaction conditions, large libraries of complex and diverse heterocyclic compounds can be rapidly assembled.

The synergy between photocatalysis and continuous flow reactors has already opened new avenues for safer and more scalable chemical processes. nih.gov Applying these advanced technologies to the chemistry of this compound holds considerable promise for future synthetic innovations.

Q & A

Q. What are the established synthetic routes for 3-bromo-5-chloroisatoic anhydride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves halogenation and cyclization steps. For bromo-chloro derivatives, regioselective halogenation of isatoic anhydride precursors is critical. Optimization includes controlling stoichiometry (e.g., molar ratios of brominating/chlorinating agents) and reaction temperature (e.g., 50–80°C for controlled reactivity). Catalysts like FeCl₃ or AlCl₃ may enhance halogenation efficiency. Post-synthesis purification via recrystallization (e.g., using ethyl acetate/hexane mixtures) or column chromatography (silica gel, eluent polarity adjusted for halogenated aromatics) is recommended. Monitoring by TLC or HPLC ensures intermediate stability .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromo and chloro groups at positions 3 and 5) and anhydride carbonyl signals (~170–180 ppm).

- FT-IR : Identify anhydride C=O stretches (~1750–1850 cm⁻¹) and C-Br/C-Cl vibrations (500–800 cm⁻¹).

- HPLC-MS : Assess purity (>95%) and molecular ion peaks ([M+H]⁺ or [M-H]⁻).

- Elemental Analysis : Verify Br/Cl content (±0.3% theoretical values). Calibrate instruments with certified standards for reproducibility .

Advanced Research Questions

Q. What solvent systems and thermodynamic models best predict the solubility of this compound for crystallization studies?

- Methodological Answer :

Solubility in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., dichloromethane) is typically higher due to dipole interactions. Experimental solubility can be measured via static gravimetric methods (283–328 K range). Data fitting using the modified Apelblat equation or NRTL model accounts for temperature and solvent polarity effects. For example, in acetonitrile, solubility may follow:

where = mole fraction solubility, = temperature (K), and are compound-specific parameters. Thermodynamic parameters (ΔH, ΔS) derived from van’t Hoff plots guide solvent selection .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : The electron-withdrawing Br and Cl groups activate the anhydride toward nucleophiles (e.g., amines, alcohols) but introduce steric hindrance. Kinetic studies under varying conditions (e.g., solvent polarity, nucleophile concentration) reveal rate constants (). For example:

- In THF, pseudo-first-order kinetics for amine reactions show .

- Hammett plots correlate substituent effects (σ values) with reactivity. Computational modeling (DFT) identifies transition-state geometries and charge distribution. Optimize reactions by using bulky nucleophiles (e.g., tert-butanol) in low-polarity solvents to mitigate steric effects .

Q. What strategies mitigate side reactions (e.g., hydrolysis or decarboxylation) during functionalization of this compound?

- Methodological Answer :

- Controlled Humidity : Perform reactions under inert atmosphere (N₂/Ar) with molecular sieves to prevent hydrolysis.

- Low-Temperature Conditions : Conduct acylations at 0–10°C to slow down decarboxylation.

- Protecting Groups : Temporarily protect reactive sites (e.g., silylation of hydroxyl intermediates).

- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate acyl transfer, reducing exposure time to reactive conditions. Monitor by in situ IR for anhydride carbonyl stability .

Key Considerations for Experimental Design

- Contradiction Analysis : Discrepancies in solubility models (e.g., Apelblat vs. λh equations) may arise from non-ideal solution behavior. Validate models with experimental replicates.

- Advanced Characterization : Use X-ray crystallography to resolve steric effects on crystal packing, impacting bioavailability or material properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.